
N-(2-(2-Cyanovinyl)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Cyanovinyl)phenyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a cyanovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanovinyl)phenyl)formamide can be achieved through several methods. One common approach involves the N-formylation of aromatic amines using formic acid or its derivatives. For instance, the reaction of 2-(2-cyanovinyl)aniline with formic acid under mild conditions can yield this compound . Another method involves the use of sulfonated rice husk ash as a catalyst to promote the N-formylation of aromatic amines .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow processes. These processes allow for the efficient and scalable synthesis of formamides by reacting amines with carbon dioxide in the presence of a silane reductant . This method offers advantages such as mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Cyanovinyl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce amines.
Scientific Research Applications
N-(2-(2-Cyanovinyl)phenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-Cyanovinyl)phenyl)formamide involves its interaction with specific molecular targets. The formamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler analog with a single formamide group.
N-Phenylformamide: Similar structure but lacks the cyanovinyl substitution.
N,N-Diphenylformamide: Contains two phenyl groups attached to the formamide nitrogen.
Uniqueness
N-(2-(2-Cyanovinyl)phenyl)formamide is unique due to the presence of the cyanovinyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-[2-[(E)-2-cyanoethenyl]phenyl]formamide |
InChI |
InChI=1S/C10H8N2O/c11-7-3-5-9-4-1-2-6-10(9)12-8-13/h1-6,8H,(H,12,13)/b5-3+ |
InChI Key |
GGTDGERKUMTDLV-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)NC=O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)

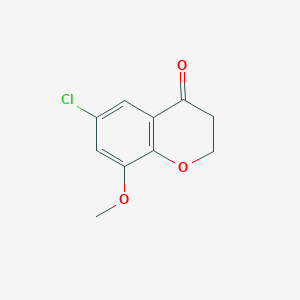


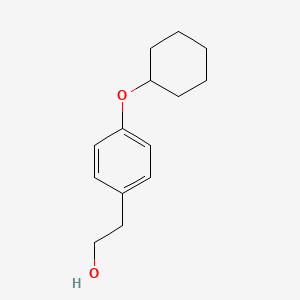
![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
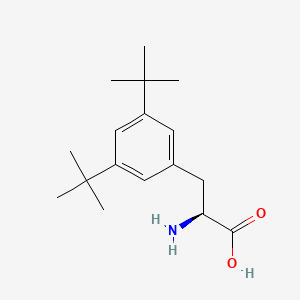
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
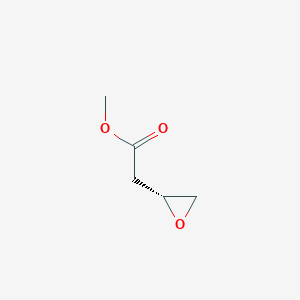
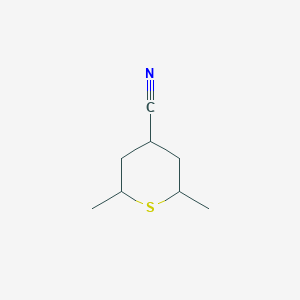
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
